molecular formula C13H14Cl2N2O2 B14359751 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid CAS No. 92026-89-6

5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid

Cat. No.: B14359751
CAS No.: 92026-89-6
M. Wt: 301.16 g/mol
InChI Key: VADOEFPUDLPCSD-UHFFFAOYSA-N
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Description

5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid is a synthetic compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for treating various cancers. This compound features an indole ring, which is a significant structure in many natural products and pharmaceuticals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid typically involves the introduction of the bis(2-chloroethyl)amino group to the indole ring. One common method is through the reaction of indole-3-carboxylic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the bis(2-chloroethyl)amino group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the indole ring, while substitution reactions can lead to the formation of new compounds with different functional groups attached to the indole structure.

Scientific Research Applications

5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s cytotoxic properties make it useful in studying cell biology and the mechanisms of cell death.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions that can alkylate the DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another nitrogen mustard used in chemotherapy.

    Melphalan: A nitrogen mustard derivative with similar cytotoxic properties.

    Cyclophosphamide: A widely used chemotherapeutic agent that also belongs to the nitrogen mustard class.

Uniqueness

5-[Bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid is unique due to its indole ring structure, which imparts additional biological activity and potential therapeutic benefits. The presence of the indole ring distinguishes it from other nitrogen mustards and may contribute to its specific interactions with biological targets.

Properties

CAS No.

92026-89-6

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid

InChI

InChI=1S/C13H14Cl2N2O2/c14-3-5-17(6-4-15)9-1-2-12-10(7-9)11(8-16-12)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19)

InChI Key

VADOEFPUDLPCSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C(=O)O

Origin of Product

United States

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